molecular formula C17H13N3O B10841563 2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one

2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one

Cat. No.: B10841563
M. Wt: 275.30 g/mol
InChI Key: XJRYZVBNFXKWFF-UHFFFAOYSA-N
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Description

2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a benzyl group attached to the pyrazole nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzylamine with an appropriate aldehyde, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

2-benzyl-5H-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C17H13N3O/c21-17-16-14(13-8-4-5-9-15(13)18-17)11-20(19-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,21)

InChI Key

XJRYZVBNFXKWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C4=CC=CC=C4NC(=O)C3=N2

Origin of Product

United States

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